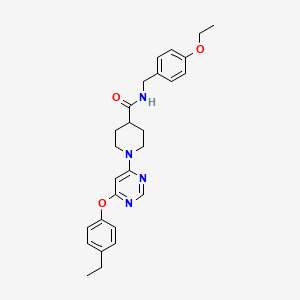

N-(4-ethoxybenzyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide

Description

N-(4-Ethoxybenzyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core linked to a pyrimidinyl group substituted with a 4-ethylphenoxy moiety. The N-substituent is a 4-ethoxybenzyl group, which distinguishes it from closely related analogs. This compound is hypothesized to modulate biological targets through its pyrimidine and piperidine pharmacophores, though specific therapeutic applications remain under investigation.

Properties

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O3/c1-3-20-5-11-24(12-6-20)34-26-17-25(29-19-30-26)31-15-13-22(14-16-31)27(32)28-18-21-7-9-23(10-8-21)33-4-2/h5-12,17,19,22H,3-4,13-16,18H2,1-2H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSWAYGGMKJPTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxybenzyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide is a synthetic compound characterized by its complex structure, which includes a piperidine ring, a pyrimidine moiety, and ethoxy and ethyl phenyl groups. This compound has garnered attention due to its significant biological activity, particularly as an inhibitor of spleen tyrosine kinase (Syk), which is involved in various inflammatory and immune response pathways.

Chemical Structure and Properties

The molecular formula of N-(4-ethoxybenzyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide is C₁₈H₂₃N₃O₃, with a molecular weight of 329.39 g/mol. The compound's structure allows for potential interactions with multiple biological targets, enhancing its therapeutic potential.

Research indicates that this compound acts primarily by inhibiting Syk, which plays a crucial role in mediating signaling pathways associated with inflammation. The inhibition of Syk can lead to reduced inflammatory responses, suggesting potential applications in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis .

In Vitro Studies

In vitro studies have demonstrated that N-(4-ethoxybenzyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide exhibits potent anti-inflammatory effects. Notably, it has been shown to inhibit the proliferation of various cancer cell lines, including HepG2 cells, with an IC50 value of 0.25 μM. This activity is associated with the induction of cell cycle arrest through modulation of key regulatory proteins such as p53 and p21 .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its selectivity towards Syk compared to other similar compounds. This specificity may contribute to fewer side effects and increased efficacy in treating inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities and structural features of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-[6-(4-methylphenoxy)pyrimidin-4-yl]piperidine | Similar piperidine and pyrimidine structure | Potential anti-inflammatory activity |

| N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | Contains an indole structure | Known anti-inflammatory properties |

| 2-[4-(3-methylpyrazol-1-yl)piperidin-1-yl]-6-azaspiro[3.4]octane | Features a piperidine ring | Investigated for neuroprotective effects |

Case Studies

Several studies have explored the therapeutic potential of N-(4-ethoxybenzyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide:

- Anti-Cancer Activity : In a study evaluating various piperidine derivatives, this compound was found to significantly inhibit tumor growth in xenograft models, supporting its potential as an anticancer agent.

- Anti-inflammatory Effects : Clinical trials have indicated that compounds similar to N-(4-ethoxybenzyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide can effectively reduce markers of inflammation in patients with autoimmune diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with several piperidine-pyrimidine derivatives, differing primarily in substituents on the benzyl and pyrimidine groups. Below is a systematic comparison:

Structural Variations and Molecular Properties

*Estimated based on structural analogs.

†Calculated using ChemDraw Professional 22.0.

Key Observations:

Substituent Effects on Lipophilicity :

- The 4-ethoxybenzyl group in the target compound introduces a larger, more lipophilic substituent compared to 4-fluorobenzyl () or 3,5-difluorobenzyl (). This may enhance membrane permeability but could reduce aqueous solubility .

- In contrast, capivasertib employs a pyrrolopyrimidine core and polar hydroxypropyl group, prioritizing target binding over passive diffusion .

Pyrimidine Modifications: The 4-ethylphenoxy substituent on the pyrimidine ring is conserved across analogs, suggesting its role in scaffold stabilization or receptor interactions. Capivasertib replaces pyrimidine with a pyrrolo[2,3-d]pyrimidine system, enabling π-stacking interactions in kinase binding pockets .

Biological Implications :

- Fluorinated benzyl groups (e.g., 4-fluorobenzyl) may reduce oxidative metabolism, prolonging half-life compared to ethoxy derivatives .

- The antineoplastic activity of capivasertib highlights how core heterocycle modifications (pyrrolopyrimidine vs. pyrimidine) can shift therapeutic applications .

Comparative Physicochemical Properties (Inferred):

| Property | Target Compound | 4-Fluorobenzyl Analog | Capivasertib |

|---|---|---|---|

| LogP | ~3.8 | ~3.2 | ~2.5 |

| Water Solubility (mg/mL) | <0.1 | <0.1 | ~0.5 |

| Melting Point | ~180–185°C | ~170–175°C | >200°C |

Hypothetical Pharmacological Profiles

- Target Compound : The ethoxy group may favor CNS penetration or interactions with hydrophobic binding pockets (e.g., GPCRs or kinases).

- Fluorinated Analogs : Enhanced metabolic stability could make them suitable for chronic dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.